5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMRBHPXGFGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The final step involves the formation of the oxazole ring and the incorporation of the fluorophenyl and carbonitrile groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Key Observations :
- Benzoyl Substituents : Electron-donating groups (e.g., 4-ethoxy) increase solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., 3-chloro) .
- Heterocycles like furyl or styryl introduce π-π stacking capabilities.
Physicochemical Properties
- Lipophilicity : The 4-ethoxy group in the target compound increases logP compared to analogs with polar substituents (e.g., 3-methoxy in ).
- Solubility : Piperazine and carbonitrile groups improve aqueous solubility, but the 2-fluorophenyl moiety may counterbalance this by enhancing hydrophobicity.
- Melting Points : Data gaps exist, but analogs with rigid substituents (e.g., styryl ) likely exhibit higher melting points due to crystallinity.
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from analogs:
- Fluorinated Analogs : The 2-fluorophenyl group may enhance blood-brain barrier penetration, as seen in neuroactive compounds .
- Piperazine-Benzoyl Motif : Common in kinase inhibitors (e.g., JAK/STAT pathways), where substituent electronic profiles dictate binding .
- Carbonitrile Group : Often improves metabolic stability by resisting oxidation, a feature critical for drug candidates .
Biological Activity
The compound 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound is characterized by the presence of an oxazole ring, a piperazine moiety, and a fluorophenyl group. This unique combination contributes to its bioactivity.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of oxazole derivatives. For instance, a review on oxazole derivatives indicated that compounds with similar structures exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some oxazole derivatives ranged from 0.8 to 3.2 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Oxazole Derivative A | 0.8 | Staphylococcus aureus |
| Oxazole Derivative B | 3.2 | Escherichia coli |
Antifungal Activity
The antifungal properties of oxazole derivatives have also been investigated. A study reported that certain oxazole compounds demonstrated effective antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to standard antifungal agents .
| Compound | MIC (µg/ml) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Oxazole Derivative C | 1.6 | Candida albicans |
| Oxazole Derivative D | 3.2 | Aspergillus niger |
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. Compounds with similar scaffolds have shown cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of oxazole derivatives, including the compound , against multidrug-resistant strains of bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotic agents .
- Antifungal Screening : Another research focused on the antifungal activity of oxazole derivatives against clinical isolates of Candida. The compound exhibited promising results in inhibiting fungal growth, highlighting its potential for treating fungal infections .
- Anticancer Properties : Research into the anticancer effects revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
Q & A
Q. What are the key synthetic routes for synthesizing 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 4-ethoxybenzoic acid with piperazine derivatives via acyl chloride intermediates (e.g., using SOCl₂ for activation) .
- Step 2 : Coupling the piperazine intermediate with a fluorophenyl-oxazole precursor. This may involve nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 3 : Final nitrile functionalization at the oxazole-4-position using KCN or cyanide donors under reflux conditions.
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization yield high-purity products .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, confirming the piperazine-oxazole linkage and fluorophenyl orientation .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorophenyl signals at δ -110 ppm for ¹⁹F) .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental analysis validates C, H, N, and F content within ±0.3% of theoretical values .
Q. What in vitro assays are used to evaluate the compound’s biological activity?
- Methodological Answer :
- Calcium mobilization assays in CHO-k1 cells measure intracellular Ca²⁺ flux (using dyes like Calcium 5) to assess receptor agonism/antagonism .
- Competitive binding assays with ¹²⁵I-labeled ligands quantify affinity for target receptors (e.g., IC₅₀ values via nonlinear regression) .
- Cytotoxicity screening (e.g., MTT assay) evaluates selectivity against healthy cell lines .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer :
- Solvent optimization : Replacing ethanol with DMF improves solubility of intermediates, reducing by-products .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in oxazole formation .
- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely termination to prevent degradation .
- Crystallization conditions : Gradient cooling (e.g., 4°C to -20°C) enhances crystal lattice formation, improving purity .
Q. How to resolve contradictions in pharmacological data (e.g., varying EC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., CHO-k1) and passage numbers to minimize variability .
- Buffer composition : Adjust Ca²⁺ or Mg²⁺ concentrations to stabilize receptor-ligand interactions .
- Data normalization : Express activity relative to a reference agonist (e.g., % response to 100 nM neurotensin) .
- Meta-analysis : Pool data from ≥3 independent replicates and apply statistical weighting to outliers .
Q. What computational strategies support the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., neurotensin receptor NTS1), guiding substituent modifications .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize fluorophenyl or ethoxybenzoyl modifications .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP inhibition) to eliminate derivatives with poor bioavailability .
Data Contradiction Analysis
- Example : Discrepancies in reported cytotoxicity (e.g., IC₅₀ = 10 μM vs. 50 μM).
- Root cause : Differences in assay duration (24 h vs. 48 h exposure) or cell line metabolic rates.
- Resolution : Standardize protocols (e.g., 48 h incubation, ATP-based viability assays) and validate with positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
